2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-2-24-15-9-7-13(8-10-15)11-18(23)21-20-22-19-16-6-4-3-5-14(16)12-17(19)25-20/h3-10H,2,11-12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXDRXOXRKUKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves the condensation of 2-bromo-1-indanone with thiourea to form the thiazole ring. This intermediate is then reacted with 4-ethoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against viral proteases.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain viral proteases by binding to the active site and preventing substrate cleavage. This inhibition disrupts the viral replication process, making it a potential candidate for antiviral drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole/Thiazolidinone Scaffolds
(a) N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I)
- Key Differences: The thiazolidinone ring in 3c-I replaces the indeno-thiazol system, reducing aromaticity and rigidity. Additionally, 3c-I exists as a tautomeric mixture (1:1 ratio of thiazolidinone and dihydrothiazole forms), whereas the indeno-thiazol core in the target compound is conformationally locked .
- Functional Implications: The tautomerism in 3c-I may affect binding specificity, while the fused indeno-thiazol system likely enhances target affinity due to planar geometry.
(b) Piperazine-Linked Thiazol-2-yl Acetamides (Compounds 13–18, )
- Structural Variations : These derivatives (e.g., 13 : 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) feature piperazine substituents instead of the 4-ethoxyphenyl group. Their molecular weights (410–438 g/mol) are comparable to the target compound (estimated ~380–400 g/mol).
- Biological Relevance : Piperazine moieties improve solubility and modulate interactions with enzymes like matrix metalloproteinases (MMPs), suggesting the target compound’s ethoxy group may prioritize membrane permeability over hydrophilic interactions .
(c) Sulfonamide-Benzothiazole Hybrid (Compound 8, )
- Key Features: 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide incorporates a sulfonamide group, which enhances hydrogen-bonding capacity compared to the ethoxy group.
- Functional Impact : Sulfonamides are associated with carbonic anhydrase inhibition, whereas the ethoxy group in the target compound may favor cytochrome P450-mediated metabolism .
Heterocyclic Modifications in Acetamide Derivatives
(a) Triazole/Imidazole Derivatives ()
- Examples: Compounds 5a–m (e.g., 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide) and 10c (triazole-linked quinoxaline derivatives) utilize triazole/imidazole rings to enhance metal-binding or kinase inhibitory activity.
(b) Benzisothiazole-1,1,3-trioxo Derivatives ()
- Example : N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide features a sulfone group, which increases electronegativity and may influence analgesic activity.
- Contrast : The target compound’s ethoxy group is less polar, suggesting divergent pharmacokinetic profiles (e.g., higher blood-brain barrier penetration) .
Physicochemical and Pharmacokinetic Properties
| Compound Class | Core Structure | Key Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Notable Activity |
|---|---|---|---|---|---|
| Target Compound | Indeno[1,2-d]thiazol | 4-Ethoxyphenyl | ~380–400 (estimated) | N/A | Hypothesized MMP inhibition |
| Piperazine-Thiazol (13, 4) | Thiazol-2-yl | 4-Methoxyphenyl | 422.54 | 289–290 | Anti-inflammatory |
| Sulfonamide-Benzothiazol (9) | Benzo[d]thiazol | Sulfamoylphenyl | N/A | 147.1 | Carbonic anhydrase inhibition |
| Thiazolidinone (3c-I, 7) | Thiazolidinone | Phenylimino | N/A | N/A | Antimicrobial |
Research Findings and Implications
- Synthetic Flexibility : The target compound’s ethoxyphenyl group can be modified to incorporate sulfonamides () or heterocycles () to optimize solubility or target engagement.
- Metabolic Considerations: Compared to triazole derivatives (), the indeno-thiazol core may reduce oxidative metabolism risks due to its fused aromatic system .
Biological Activity
2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a synthetic compound belonging to the thiazole derivatives class, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in pharmacotherapy, particularly as an antiviral and anticancer agent.
The synthesis of this compound typically involves the condensation of 2-bromo-1-indanone with thiourea to form the thiazole ring, followed by reaction with 4-ethoxyphenylacetic acid. Common solvents used include ethanol and methanol, and catalysts such as hydrochloric acid or sulfuric acid are often employed to enhance yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in viral replication. Studies indicate that it may inhibit certain viral proteases by binding to their active sites, thereby preventing substrate cleavage and disrupting the replication cycle of viruses .
Antiviral Activity
Research has demonstrated that this compound exhibits significant antiviral properties. For example, it has been shown to inhibit the replication of various viruses in vitro. The mechanism involves competitive inhibition where the compound competes with natural substrates for binding sites on viral proteases.
Anticancer Activity
In addition to its antiviral effects, this compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as K562 (human leukemia) and MDA-MB-231 (breast cancer). The half-maximal effective concentration (EC50) values for these cell lines were found to be approximately 10 µM, indicating a potent cytotoxic effect .
Case Studies
- Antiviral Studies : In a study evaluating the inhibitory effects on viral proteases, this compound was found to significantly reduce viral load in treated cell cultures compared to controls. The IC50 values were reported at sub-micromolar concentrations.
- Anticancer Efficacy : A series of experiments assessing the compound's cytotoxicity revealed that it selectively targeted cancer cells while exhibiting lower toxicity towards normal cells. The MTT assay results indicated a dose-dependent response with significant cell death observed at concentrations above 5 µM .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/EC50 (µM) | Mechanism |
|---|---|---|---|
| Antiviral | Various Viral Proteases | < 1 | Competitive inhibition |
| Anticancer | K562 | ~10 | Induction of apoptosis |
| Anticancer | MDA-MB-231 | ~10 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
